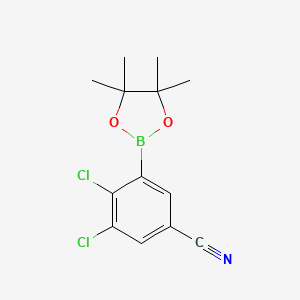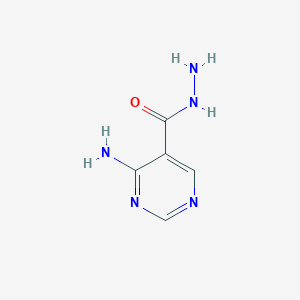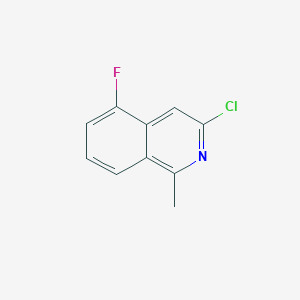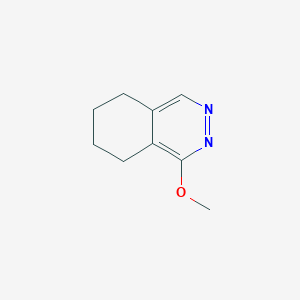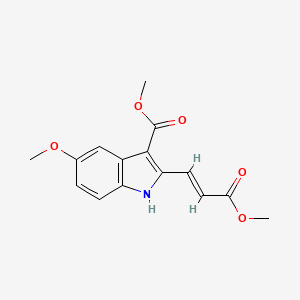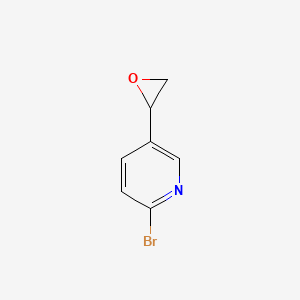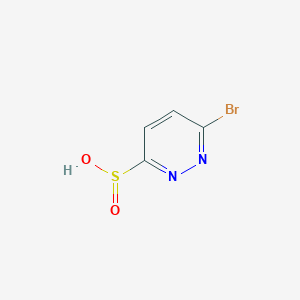
6-Bromopyridazine-3-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopyridazine-3-sulfinic acid is a heterocyclic organic compound featuring a bromine atom at the 6th position and a sulfinic acid group at the 3rd position on a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridazine-3-sulfinic acid typically involves the bromination of pyridazine derivatives followed by sulfonation. One common method includes the use of 6-bromopyridazine as a starting material, which undergoes sulfonation using reagents such as sulfur dioxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 6-Bromopyridazine-3-sulfonic acid.
Reduction: 6-Bromopyridazine-3-thiol.
Substitution: Various 6-substituted pyridazine derivatives.
Applications De Recherche Scientifique
6-Bromopyridazine-3-sulfinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-Bromopyridazine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, influencing molecular recognition and binding .
Comparaison Avec Des Composés Similaires
6-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
6-Bromo-3-pyridazinecarboxylic acid: Another derivative with a carboxylic acid group at the 3rd position.
4-Bromo-pyridazine-3,6-dione: A related compound with bromine at the 4th position and dione groups at the 3rd and 6th positions.
Uniqueness: 6-Bromopyridazine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C4H3BrN2O2S |
|---|---|
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
6-bromopyridazine-3-sulfinic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-3-1-2-4(7-6-3)10(8)9/h1-2H,(H,8,9) |
Clé InChI |
FFDCBIGKOQMIRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1S(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


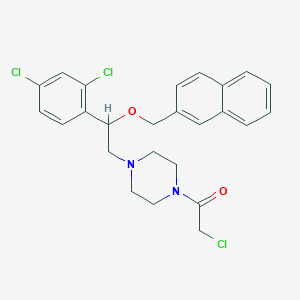

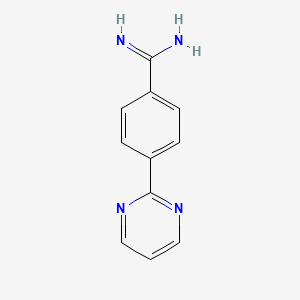
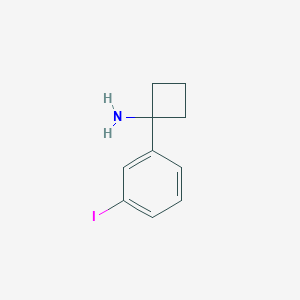

![(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)
